3-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-3-2-4-15(9-13)17(21)19-16-10-18-20(12-16)11-14-5-7-22-8-6-14/h2-4,9-10,12,14H,5-8,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAXJOYSYCZSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the oxane moiety and finally the benzamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Purification steps, including crystallization and chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- Tetrahydropyran Substitution (Oxan-4-yl vs. Oxan-2-yl): The positional isomerism between oxan-4-yl and oxan-2-yl in the pyrazole substituent (e.g., BK50721 ) may influence molecular conformation. In contrast, oxan-2-yl may restrict rotational freedom due to steric hindrance.
Sulfonamide vs. Benzamide Backbone:
The sulfonamide analog replaces the benzamide with a benzenesulfonamide group, increasing acidity (pKa ~10 for sulfonamides vs. ~15 for amides). This could enhance solubility in basic environments but reduce passive membrane permeability.Trifluoromethyl vs. Tetrahydropyran Substituents:
The trifluoromethylbenzyl group in is highly lipophilic and electron-withdrawing, which may improve metabolic stability but reduce aqueous solubility compared to the oxan-4-yl group in the target compound.- Urea and Pyridyl Modifications: The compound in introduces a urea moiety on the pyrazole, enabling strong hydrogen-bonding interactions with biological targets.
Implications for Drug Design
Solubility and Bioavailability:
The oxan-4-yl group in the target compound likely improves solubility compared to trifluoromethyl or purely aromatic substituents. This aligns with trends in kinase inhibitor design (e.g., encorafenib , which uses sulfonamide and heterocyclic groups for balanced properties).Metabolic Stability:
Cyclic ethers like tetrahydropyran are less prone to oxidative metabolism than benzyl or trifluoromethyl groups, suggesting the target compound may exhibit longer half-lives than or .Target Binding: The pyrazole core is a common pharmacophore in kinase inhibitors (e.g., GPR139 antagonists in ). Substituent choice (e.g., oxan-4-yl vs. urea) tailors interactions with hydrophobic pockets or hydrogen-bonding residues in target proteins.
Biological Activity
3-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a pyrazole and oxan moiety. Its molecular formula is with a molecular weight of approximately 301.37 g/mol. The IUPAC name indicates the presence of both a pyrazole ring and an oxane group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity, influencing various cellular pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound's analogs have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 2.3 |
| HCT-116 (Colon Cancer) | 1.9 |
| A2780 (Ovarian Cancer) | 4.47 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent against cancer.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory activity. Similar compounds have been studied for their ability to inhibit key enzymes involved in cancer progression, such as kinesin spindle protein (KSP). Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a target for anticancer drug development.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Kinesin Spindle Protein Inhibitors : A study identified a series of pyrazole derivatives with significant KSP inhibition, leading to cell cycle arrest in cancer cells. The structure-activity relationship (SAR) analysis highlighted that modifications at the pyrazole ring enhance potency against cancer cell lines .
- Cytotoxicity Evaluation : Another study assessed various synthesized compounds for cytotoxicity against human cancer cell lines, finding that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of these compounds to target proteins, providing insights into their mechanism of action at the molecular level .
Q & A
Basic: What are the key considerations for synthesizing 3-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide with high purity?
Answer:
Synthesis optimization requires careful control of reaction conditions and purification steps. For example:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) to link the benzamide and pyrazole moieties. demonstrates a 19% yield for a similar compound using amine intermediates and reflux conditions.
- Purification : Column chromatography with gradients (e.g., chloroform:methanol = 3:1) effectively removes byproducts .
- Yield Improvement : Pre-activation of carboxylic acids or use of microwave-assisted synthesis may enhance efficiency. highlights yields ranging from 15% to 25% for structurally related compounds, suggesting sensitivity to steric hindrance and substituent effects .
Basic: How can spectroscopic methods (NMR, LCMS) be used to characterize this compound?
Answer:
- 1H NMR : Key diagnostic signals include:
- LCMS/HPLC : Confirm molecular weight (ESIMS m/z ~350–400) and purity (>95%). For example, reports LCMS purity of 99.9% using reverse-phase chromatography .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core Modifications : Systematically vary substituents on the benzamide (e.g., methyl group position) and pyrazole (e.g., oxan-4-yl substitution) to assess impact on bioactivity. shows that trifluoromethyl groups enhance metabolic stability .
- Biological Assays : Test derivatives against target enzymes (e.g., EZH2 in ) using IC50 measurements and cellular assays .
- Computational Pre-screening : Use molecular docking to prioritize derivatives with optimal binding to target proteins (e.g., Resuscitation Promoting Factor B in ) .
Advanced: What computational approaches predict the biological targets of this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with proteins. identifies key residues (Arg194, Glu242) for hydrogen bonding in docking studies with similar benzamides .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using the oxan-4-yl and pyrazole groups as anchors.
- ADMET Prediction : Software like SwissADME predicts bioavailability and toxicity, critical for drug development .
Advanced: How can contradictory data in reaction yields be resolved during synthesis?
Answer:
- Parameter Screening : Test variables like solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and catalyst loading. shows yield variations (15–25%) due to steric effects in analogous reactions .
- Mechanistic Analysis : Use in-situ FTIR or NMR to monitor reaction progress and identify intermediates or side reactions.
- Scale-Up Adjustments : Pilot-scale reactions may require modified conditions (e.g., slow addition of reagents) to maintain reproducibility .
Advanced: What crystallographic methods are suitable for structural elucidation of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in solvents like DCM/hexane. Use SHELXL ( ) for refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in the oxan-4-yl group .
- Twinned Data Handling : For challenging crystals, SHELXL’s TWIN command can model twinning, as seen in ’s macromolecular applications .
- Validation Tools : Check geometric accuracy with PLATON and CCDC Mercury to ensure bond lengths/angles align with similar structures .
Advanced: How can bioactivity discrepancies between in vitro and in vivo studies be analyzed?
Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, ’s zinc compounds show altered activity due to metabolic sulfation .
- Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability differences.
- Dose-Response Modeling : Compare EC50 values across models, adjusting for pharmacokinetic parameters like clearance and volume of distribution .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR/Cas9 Knockout : Validate target engagement by deleting putative targets (e.g., GPR139 in ) and assessing activity loss .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified target proteins.
- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to identify downstream effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
